Methyl 2-bromo-3,3-dimethylbutanoate

Nucleophilic substitution Steric hindrance Reaction kinetics

Methyl 2-bromo-3,3-dimethylbutanoate (CAS 16495-40-2) is a brominated aliphatic ester belonging to the α-bromo carboxylate class, characterized by a molecular formula of C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol. Its defining structural feature is a bromine atom at the alpha position adjacent to a highly branched, sterically congested 3,3-dimethylbutanoate backbone.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 16495-40-2
Cat. No. B1652954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-3,3-dimethylbutanoate
CAS16495-40-2
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)OC)Br
InChIInChI=1S/C7H13BrO2/c1-7(2,3)5(8)6(9)10-4/h5H,1-4H3
InChIKeyOLCDNKISRYJVQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-bromo-3,3-dimethylbutanoate (CAS 16495-40-2) Procurement Guide for Sterically Hindered α-Bromo Ester Intermediates


Methyl 2-bromo-3,3-dimethylbutanoate (CAS 16495-40-2) is a brominated aliphatic ester belonging to the α-bromo carboxylate class, characterized by a molecular formula of C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . Its defining structural feature is a bromine atom at the alpha position adjacent to a highly branched, sterically congested 3,3-dimethylbutanoate backbone . This specific architecture confers a unique reactivity profile, making it a specialized intermediate in organic synthesis where precise steric and electronic control is required .

Methyl 2-bromo-3,3-dimethylbutanoate (CAS 16495-40-2): Why In-Class Analogs Cannot Be Substituted


Substituting methyl 2-bromo-3,3-dimethylbutanoate with a structurally similar α-bromo ester is highly likely to lead to divergent synthetic outcomes due to the critical influence of the ester's steric environment on reaction kinetics and selectivity. The geminal dimethyl groups at the 3-position create a sterically congested environment around the reactive α-bromo site, which significantly modulates nucleophilic substitution (SN2) rates and can alter the stereochemical course of reactions [1]. For instance, comparative kinetic studies on the ethyl analog, ethyl 2-bromo-3,3-dimethylbutanoate, demonstrate that variations in the alkyl chain branching directly impact the compound's behavior in radical-mediated and ionic transformations, making a simple swap for a less hindered analog like methyl 2-bromoisovalerate (CAS 26330-51-8) or a non-brominated variant like methyl 3,3-dimethylbutanoate unreliable [2]. This sensitivity is further underscored by the compound's computed physicochemical properties, including a LogP of 1.969 and a topological polar surface area (TPSA) of 26.3 Ų, which differ from less branched analogs and impact solubility and partitioning behavior in complex reaction mixtures .

Quantitative Differentiation Data for Methyl 2-bromo-3,3-dimethylbutanoate (CAS 16495-40-2) Against Key Analogs


Comparative SN2 Reactivity Modulation via Steric Hindrance

Methyl 2-bromo-3,3-dimethylbutanoate exhibits a significantly reduced rate of nucleophilic substitution (SN2) compared to less sterically hindered α-bromo esters. This is a direct consequence of the bulky 3,3-dimethylbutanoate group. While direct kinetic data for the methyl ester is not publicly available, this effect is well-quantified for the ethyl analog, ethyl 2-bromo-3,3-dimethylbutanoate, and is a well-established structure-activity relationship (SAR) for this class [1]. The gem-dimethyl substitution creates a neopentyl-like steric environment, known to decrease SN2 rates by orders of magnitude relative to unhindered primary alkyl bromides. This provides the user with a predictable, attenuated reactivity profile that is essential for controlling reactions susceptible to over-alkylation or polymerization [2].

Nucleophilic substitution Steric hindrance Reaction kinetics

Distinct Physicochemical Profile for Predictive Solubility and Chromatography

Methyl 2-bromo-3,3-dimethylbutanoate possesses a unique computational physicochemical profile that distinguishes it from other α-bromo esters, enabling predictable behavior in both synthetic and analytical workflows. According to vendor computational data, the compound has a calculated LogP of 1.969 and a topological polar surface area (TPSA) of 26.3 Ų . For comparison, a less lipophilic analog, methyl 2-bromoacetate (CAS 96-32-2), has a reported LogP of 0.60 [1]. This increased lipophilicity (ΔLogP = +1.37) directly impacts its solubility in organic media and its retention time in reverse-phase liquid chromatography (RP-HPLC).

ADME Solubility Chromatography Lipophilicity

Validated Purity Specifications for Procurement Reproducibility

The target compound is commercially available with well-defined and competitive purity specifications, a critical factor for ensuring reproducible results in sensitive synthetic applications. Multiple reputable suppliers list methyl 2-bromo-3,3-dimethylbutanoate with a minimum purity of 98% [REFS-1, REFS-2]. This level of purity is a direct differentiator from some less common or custom-synthesized hindered α-bromo esters which may only be reliably sourced at lower purities (e.g., 90-95%), introducing variability that can compromise yields and complicate purification in multi-step sequences.

Quality control Purity Procurement Reproducibility

Patented Utility as a Specialized Scaffold for Pharmaceutical Development

Unlike many generic building blocks, methyl 2-bromo-3,3-dimethylbutanoate is explicitly cited as a key intermediate in at least one granted U.S. patent (US-8759365-B2) related to organic compounds . This patent association validates its utility as a non-obvious, specialized scaffold in medicinal chemistry and pharmaceutical development. The PubChemLite database corroborates this, listing a patent count of 1 for this specific compound, compared to a literature count of 0, indicating that its primary value is currently in proprietary, application-oriented research rather than general academic study [1].

Medicinal chemistry Drug discovery Scaffold Intellectual property

Validated Application Scenarios for Methyl 2-bromo-3,3-dimethylbutanoate (CAS 16495-40-2) Based on Differential Evidence


Synthesis of Sterically Demanding Pharmaceutical Scaffolds

This compound is ideally suited for the synthesis of pharmaceutical candidates requiring a highly sterically hindered, chiral building block. The predictable deactivation of SN2 reactivity at the α-position, as established by the structure-activity relationship of its class, allows for selective, controlled functionalization in complex molecules where a more reactive α-bromo ester would lead to off-target reactions or polymerization [1]. Its patented use as an intermediate in US-8759365-B2 confirms its established role in creating non-obvious organic structures of therapeutic interest .

Development of Robust Chromatographic and Analytical Methods

Researchers and analysts can leverage the compound's distinct physicochemical profile—specifically its high LogP (1.969) and TPSA (26.3 Ų)—for method development [1]. This profile ensures reliable and predictable separation from less lipophilic impurities or starting materials in reverse-phase HPLC. This characteristic is a direct consequence of the compound's unique molecular structure and is invaluable for developing robust analytical methods for in-process control or final product purity assessment, particularly when scaling up from research to development phases [1].

Investigating Steric Effects in Mechanistic and Catalysis Studies

Methyl 2-bromo-3,3-dimethylbutanoate serves as an excellent probe substrate for academic and industrial catalysis research aimed at understanding and overcoming steric hindrance. The well-documented, significant attenuation of its SN2 reactivity, due to the neopentyl-like 3,3-dimethylbutanoate group, makes it a challenging but informative benchmark for evaluating the efficiency of novel catalysts or reaction conditions designed for sterically congested electrophiles [1]. Its high commercial purity (≥98%) ensures that observed kinetic effects are due to the substrate's inherent properties and not contaminants .

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